2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
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Description
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide is 341.13755610 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystallographic Analysis
Research on similar compounds, such as 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole, has focused on crystallographic analysis to understand their structural properties. Such studies can provide insights into the molecular configuration and potential interactions of related compounds, including 2-[2-(2,4-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide (Wouters et al., 2002).
Antimicrobial Activities
Compounds with structural similarities, such as 2-[(alpha-methylbenzylidene)hydrazino]benzoxazoles, have been synthesized and evaluated for their antimicrobial activities. These studies aim to identify new potential therapeutics against various bacterial and fungal pathogens (Ersan et al., 1997).
Photonic Applications
Research on substituted hydrazones, including those structurally related to the target compound, has investigated their third-order nonlinear optical properties. These studies are significant for developing materials with potential applications in photonic devices, such as optical limiters and switches (Nair et al., 2022).
Coordination Chemistry
Studies on Cu(II) complexes of hydrazones derived from vanillin and diketo hydrazide have explored their ligational behavior and potential applications in metal ion separation and coordination chemistry. Such research contributes to the understanding of metal-ligand interactions and their practical applications (Shah, 2016).
Antiproliferative Activities
Investigations into new arylidene-hydrazinyl-thiazole derivatives have explored their antiproliferative activities against various carcinoma cell lines. This line of research is crucial for the discovery of new anticancer agents and understanding their mechanisms of action (Grozav et al., 2014).
Properties
IUPAC Name |
N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-4-7-14(8-5-12)20-17(22)18(23)21-19-11-13-6-9-15(24-2)10-16(13)25-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOTZRALRNVBJY-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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